

Woodtide: A Technical Guide to its Origin, Synthesis, and Application in Kinase Research

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Introduction

Woodtide is a synthetic peptide that has become a valuable tool for researchers studying the DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases. It is not a naturally occurring peptide but was rationally designed as a specific substrate for in vitro kinase assays. This guide provides a comprehensive overview of **Woodtide**, from its conceptual origin and synthesis to its practical application in experimental settings.

Discovery and Design Rationale

The design of **Woodtide** is based on the amino acid sequence surrounding a known phosphorylation site in the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, a physiological substrate of DYRK kinases. The development of this peptide substrate was a crucial step in enabling the specific and reproducible measurement of DYRK kinase activity in a controlled, in vitro environment.

The peptide corresponds to residues 324-334 of the FKHR protein. A key design feature of **Woodtide** is the addition of two lysine residues at the N-terminus. This modification was introduced to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated from non-phosphorylated peptides in radioactive kinase assays.^[1]
^[2] The name "**Woodtide**" is a portmanteau derived from one of the lead researchers in the field (Woods) and "peptide".

Physicochemical Properties of Woodtide

Property	Value
Sequence	Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH ₂
Molecular Formula	C ₆₈ H ₁₂₃ N ₂₁ O ₂₀ S
Molecular Weight	1586.93 g/mol
Origin	Synthetic, based on human FKHR (residues 324-334)
Primary Application	In vitro substrate for DYRK family kinases

Synthesis of Woodtide

Woodtide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.^{[1][3][4][5][6]} SPPS allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

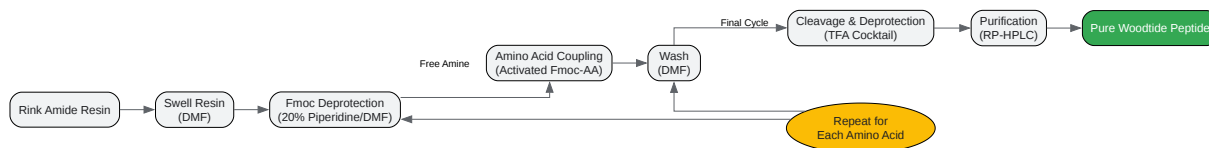
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Woodtide

This protocol outlines the general steps for the manual synthesis of a peptide like **Woodtide** on a Rink Amide resin, which will yield a C-terminally amidated peptide.

- Resin Preparation:
 - The Rink Amide resin is placed in a reaction vessel and swelled in an appropriate solvent, typically dimethylformamide (DMF), for 1-2 hours.
- Fmoc Deprotection:
 - The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 20 minutes). This exposes the free amine group for the coupling of the first amino acid.

- The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
- Amino Acid Coupling:
 - The first Fmoc-protected amino acid (in this case, Fmoc-Gln) is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
 - The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to go to completion.
 - The resin is washed with DMF to remove excess reagents.
- Chain Elongation:
 - Steps 2 and 3 are repeated for each subsequent amino acid in the **Woodtide** sequence (Glu, Thr, Met, etc.) in the reverse order of the final sequence.
- Cleavage and Deprotection:
 - Once the full peptide chain is assembled, the resin is washed with dichloromethane (DCM) and dried.
 - The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane and water) to prevent side reactions. This reaction is usually carried out for 2-3 hours.
- Purification and Analysis:
 - The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and lyophilized.
 - The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- The identity and purity of the synthesized **Woodtide** are confirmed by mass spectrometry and analytical HPLC.



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Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of **Woodtide**.

Application in DYRK Kinase Assays

Woodtide is primarily used as a substrate in in vitro kinase assays to determine the activity of DYRK family members (e.g., DYRK1A, DYRK1B, DYRK2). These assays are fundamental for studying the enzyme kinetics of these kinases and for screening potential inhibitors.

Quantitative Data from Kinase Assays

The following table summarizes representative kinetic data for DYRK1A using a highly similar peptide substrate, "DYRKtide". Given that **Woodtide** is also a peptide substrate derived from a natural phosphorylation site, these values provide a good estimate of the expected kinetic parameters when using **Woodtide**.

Kinase	Substrate	K _m (μM)	Assay Conditions
DYRK1A	DYRKtide	35	In vitro kinase assay with recombinant DYRK1A. [7]
DYRK1A	ATP	-	A typical concentration used in assays is 100 μM. [8]
DYRK2	Woodtide	-	Used as a substrate in assays to screen for inhibitors. [9]

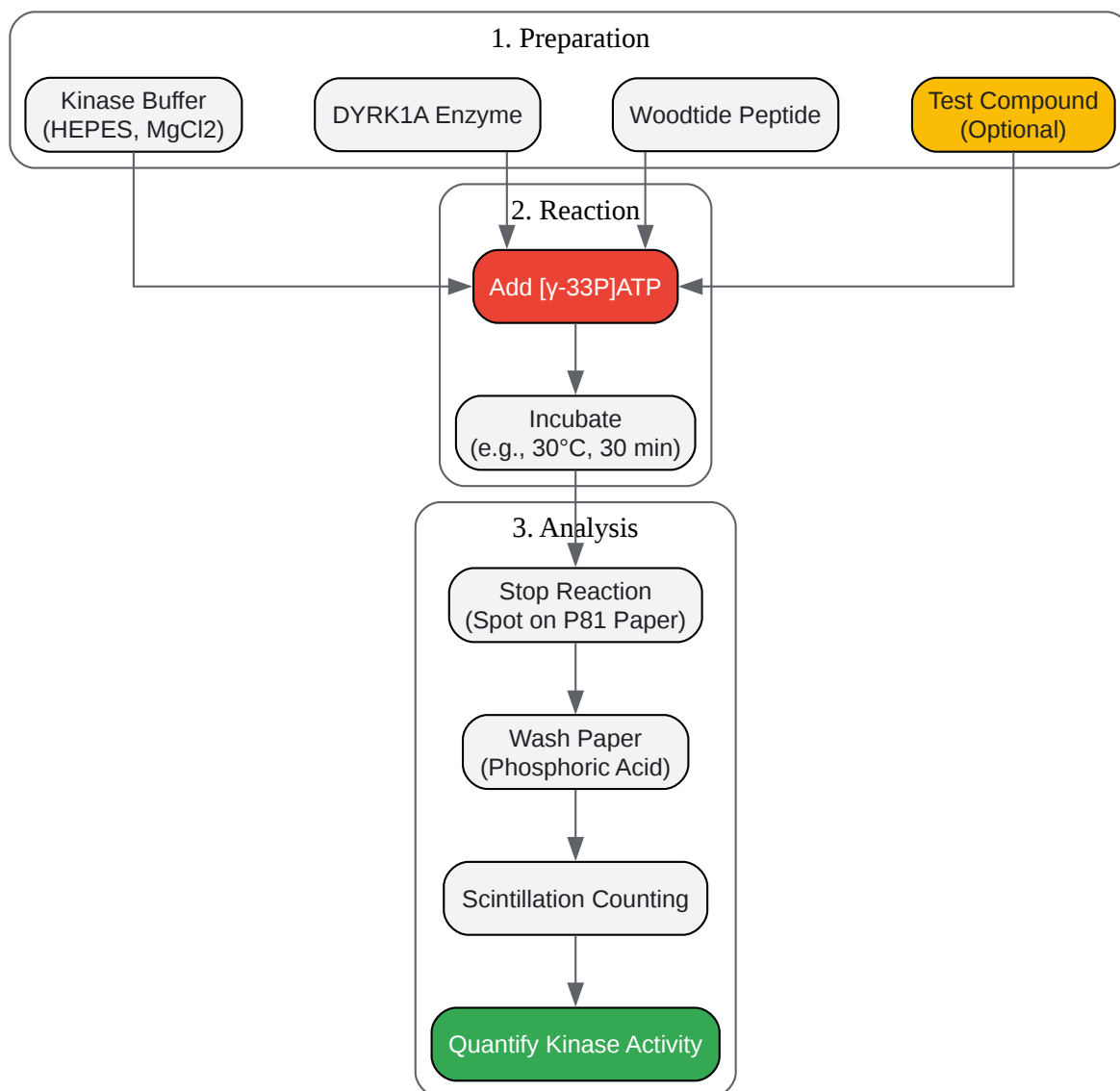
Note: K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}). A lower K_m value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocol: In Vitro DYRK1A Kinase Assay

This protocol describes a typical radioactive kinase assay using [γ-33P]ATP to measure the phosphorylation of **Woodtide** by DYRK1A.

- Reaction Mixture Preparation:
 - Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[\[8\]](#)
 - In a microcentrifuge tube, combine the reaction buffer, a specified concentration of **Woodtide** (e.g., 50 μM), and the DYRK1A enzyme.[\[10\]](#)
 - If screening for inhibitors, the test compound would be added at this stage.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding [γ-33P]ATP (a typical final concentration is 100 μM, spiked with the radioactive isotope).[\[8\]](#)

- Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of the assay.^[8]
- Termination of Reaction:
 - Stop the reaction by adding a quench solution, such as 20 mM EDTA, or by spotting the reaction mixture onto P81 phosphocellulose paper.^[8]
- Separation and Detection:
 - If using P81 paper, wash the paper multiple times with phosphoric acid to remove unincorporated [γ -³³P]ATP. The positively charged lysine residues in **Woodtide** ensure it binds to the negatively charged paper.
 - The amount of ³³P incorporated into **Woodtide** is quantified using a scintillation counter.
- Data Analysis:
 - Kinase activity is calculated based on the amount of radioactivity incorporated into the peptide over time.
 - For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.



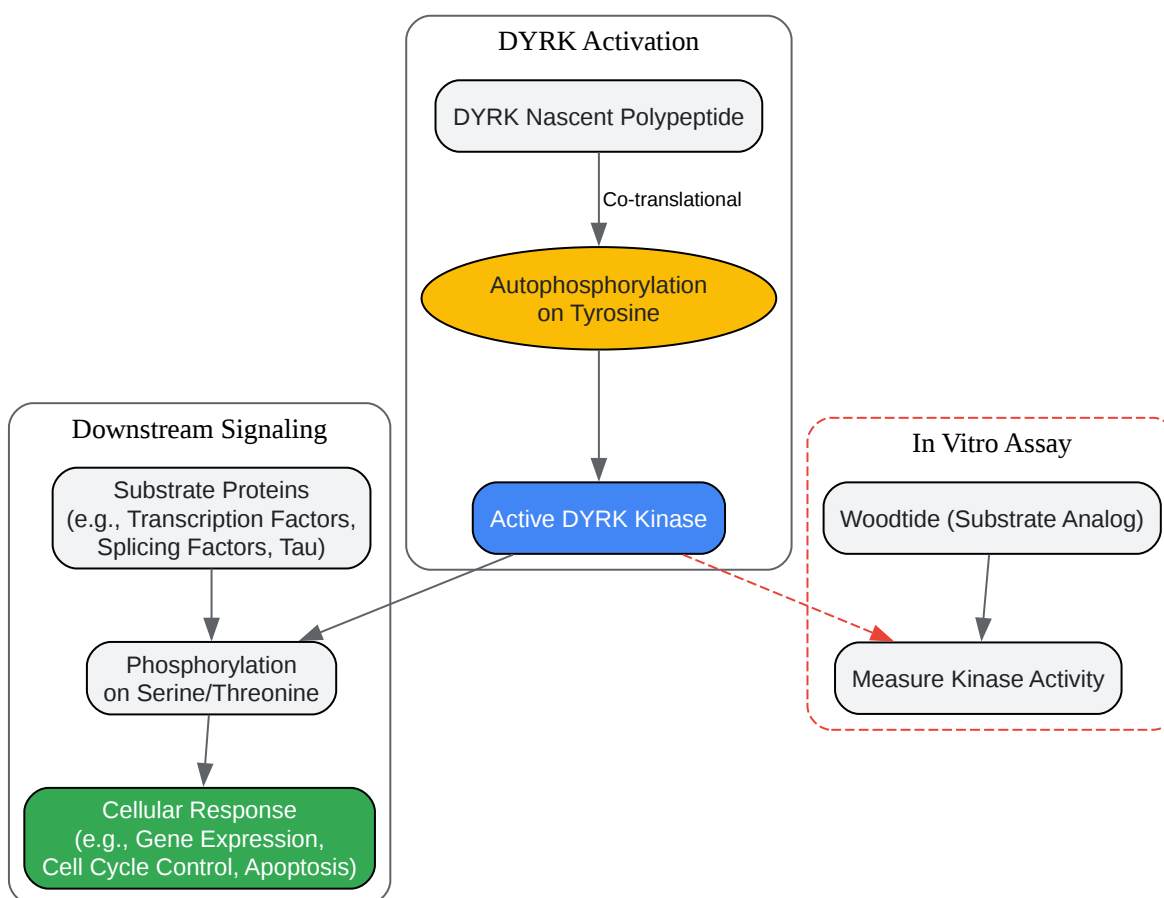
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Figure 2: Experimental workflow for an in vitro radioactive kinase assay using **Woodtide**.

Role in DYRK Signaling Pathways

Woodtide itself does not have a signaling pathway; it is a tool used to study the pathways regulated by DYRK kinases. DYRKs are pleiotropic kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[11] DYRK1A, in particular, is implicated in neurodevelopment and is located in the Down syndrome critical region.[11][12]

DYRKs are constitutively active kinases, and their activity is regulated by their expression level and subcellular localization. A key event in their activation is a one-time autophosphorylation on a conserved tyrosine residue in their activation loop, which occurs during translation.[13] Following this, they function as serine/threonine kinases.



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